
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N5O6 and its molecular weight is 465.466. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Applications
Quinazolinone derivatives have been synthesized and evaluated for their antitumor activities. These compounds, including those with substitutions similar to the query compound, have shown broad-spectrum antitumor activities, particularly against CNS, renal, breast, and leukemia cancer cell lines. This is attributed to their ability to inhibit key enzymes or receptors in cancer cells, such as EGFR-TK and B-RAF kinase, which are critical in cell proliferation and survival pathways (Al-Suwaidan et al., 2016).
Antimicrobial and Antihistaminic Activities
Compounds with oxadiazole and acetamide groups have been investigated for their antimicrobial properties. These studies have demonstrated that such compounds can exhibit significant activity against a range of microbial species, including bacteria and fungi, making them potential candidates for antimicrobial drug development (Rao & Reddy, 1994). Additionally, derivatives with similar structures have been explored for their antihistaminic activity, indicating potential applications in allergic response management (Rao & Reddy, 1994).
Analgesic and Anti-Inflammatory Activities
Compounds featuring dihydroisoquinolin and acetamide moieties, akin to the query compound, have been synthesized and tested for their analgesic and anti-inflammatory activities. These compounds have shown promising results in preclinical models, suggesting their potential in developing new pain management and anti-inflammatory therapies (Yusov et al., 2019).
Material Science and Molecular Docking
In material science, derivatives with oxadiazole and quinazolinone groups have been studied for their physical properties, such as density, viscosity, and ultrasonic sound velocity in various solvents. These studies provide valuable insights into the interaction mechanisms and solvation behaviors of such compounds, which are crucial for designing new materials with tailored properties (Godhani et al., 2013). Furthermore, molecular docking studies have been conducted to understand the binding affinities and modes of action of similar compounds on target proteins, aiding in the rational design of drugs with improved efficacy and selectivity (Mehta et al., 2019).
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[3-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O6/c1-14-24-21(34-26-14)10-11-27-22(30)16-6-4-5-7-18(16)28(23(27)31)13-20(29)25-17-12-15(32-2)8-9-19(17)33-3/h4-9,12H,10-11,13H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBTCDPXPSCHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(3-(2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

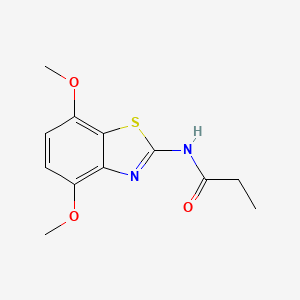
![N-(2,3-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2528080.png)
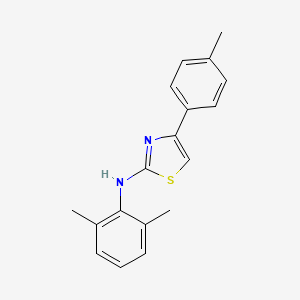
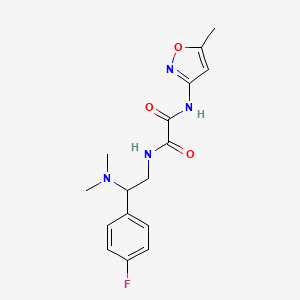
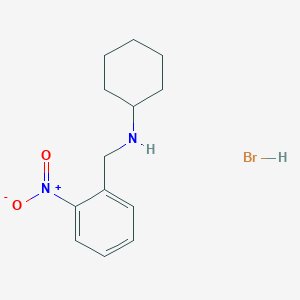

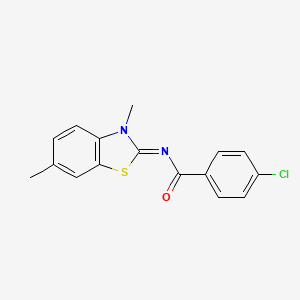
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B2528091.png)
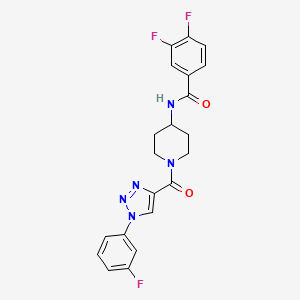



![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2528099.png)
![N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2528101.png)